![molecular formula C30H38ClN7O3 B612000 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide CAS No. 1391712-60-9](/img/structure/B612000.png)
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide
Descripción general
Descripción
This compound (CAS: 1391712-60-9) is a structurally complex molecule with a molecular formula of C30H38ClN7O3 and a molecular weight of 580.12 g/mol . Key structural features include:
- A benzo[7]annulene core fused with a piperazine ring.
- A pyrimidine moiety substituted with chlorine and amino groups.
- A 2-hydroxyethyl-piperazinyl side chain, which may enhance solubility.
- An N-methylbenzamide terminus.
The compound is stored under dark, dry conditions at 2–8°C, with a hazard classification of H302 (harmful if swallowed) .
Métodos De Preparación
Synthesis of the Benzoannulene Intermediate
The benzoannulene core is synthesized via a Friedel-Crafts alkylation followed by cyclization. Patent WO2016105529A1 describes the condensation of a ketone precursor (CEP-19036) with an amide derivative under acidic conditions. Toluene and methanesulfonic acid (MsOH) are employed as solvent and catalyst, respectively, at ambient temperature. The reaction proceeds to completion within 4–6 hours, yielding a bicyclic intermediate with 89% purity .
Enantioselective Hydrogenation
To establish the (6S) configuration, asymmetric hydrogenation is performed using a chiral iridium catalyst. A premixed solution of [Ir(COE)₂Cl]₂ and (R)-BINAP-derived ligand (RD81) in dichloromethane is combined with sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) to enhance catalytic activity . The substrate dissolved in trifluoroethanol is subjected to 50 bar hydrogen pressure at 25°C for 24 hours, achieving an enantiomeric excess (ee) of 93.8% .
Catalytic System Optimization
-
Catalyst Loading : 0.5 mol% [Ir] ensures cost efficiency without compromising yield.
-
Solvent Choice : Trifluoroethanol improves solubility and reaction rate.
-
Temperature Control : Maintaining 25°C prevents racemization.
Coupling and Functionalization
Pyrimidine Amination
The hydrogenated intermediate undergoes amination with 5-chloro-2,4-diaminopyrimidine. The reaction is conducted in 1-methoxy-2-propanol at 80°C, with triethylamine as a base, achieving 78% yield. Excess pyrimidine (1.3 equiv) ensures complete conversion .
Benzamide Coupling
The final step involves coupling the pyrimidine-annulene adduct with N-methyl-2-aminobenzamide. Using N,N-dimethylformamide (DMF) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, the reaction proceeds at 50°C for 12 hours. The crude product is purified via silica gel chromatography, yielding CEP-37440 with 95.2% purity .
Purification and Salt Formation
Crystallization as L-Tartrate Salt
To enhance enantiopurity, CEP-37440 is converted to its L-tartrate salt. A mixture of the free base and L-tartaric acid in methanol is heated to 35°C, seeded with preformed tartrate crystals, and cooled to 20°C. This process achieves a diastereomeric excess (de) of 87.6% and reduces residual solvents to <0.1 wt% .
Quality Attributes of CEP-38063 L-Tartrate
Parameter | Value |
---|---|
Purity (HPLC) | 99.8% |
Water Content | 0.1 wt% |
Residual Solvents | <0.1 wt% (MeOH, DCM) |
Yield | 36% from racemate |
Final Isolation
The tartrate salt is treated with aqueous NaOH to regenerate the free base, extracted into dichloromethane, and concentrated. Recrystallization from tert-butyl methyl ether (TBME) yields CEP-37440 as a white solid with >99% chemical purity and 98.9% enantiomeric purity .
Analytical Validation
Frontiers in Chemistry (2024) reports a validated LC-MS/MS method for quantifying CEP-37440, confirming its stability during synthesis . Key parameters include:
Análisis De Reacciones Químicas
Key Functional Groups and Reactivity
The molecule contains multiple reactive moieties that influence its chemical behavior:
Stability and Degradation Pathways
Experimental data highlight critical stability considerations :
Metabolic Reactions
In vitro studies using human liver microsomes reveal primary metabolic pathways :
-
Phase I Metabolism
-
Hydroxylation : CYP3A4-mediated oxidation of the benzocycloheptene ring.
-
N-Demethylation : Cleavage of the methyl group from the benzamide moiety.
-
O-Demethylation : Conversion of methoxy to hydroxyl group.
-
-
Phase II Metabolism
Solubility and Reactivity in Solvents
Key Research Findings
-
Stereospecific Synthesis : The (6S)-configuration of the benzocycloheptene ring is critical for FAK/ALK inhibition .
-
pH-Dependent Stability : Degradation accelerates below pH 3 or above pH 8, necessitating formulation in buffered solutions .
-
Metal Chelation : The pyrimidine nitrogen atoms can chelate transition metals (e.g., Fe³⁺), affecting bioavailability .
Aplicaciones Científicas De Investigación
Anticancer Research
One of the primary applications of this compound is in anticancer research. Studies have indicated that CEP-37440 exhibits potent inhibitory activity against certain cancer cell lines. It acts by targeting specific pathways involved in tumor growth and proliferation. For instance, it has been shown to inhibit cell migration and invasion in preclinical models of cancer, making it a candidate for further development as an anticancer agent.
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. The piperazine moiety is known for its activity in modulating neurotransmitter systems, which could be beneficial in conditions such as anxiety and depression. Preliminary studies have explored its effects on neuroprotective pathways, indicating that it may help mitigate neurodegeneration.
Antimicrobial Activity
Recent investigations have also examined the antimicrobial properties of CEP-37440. The compound has demonstrated efficacy against various bacterial strains, potentially offering a new avenue for developing antibiotics amid rising antibiotic resistance.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of CEP-37440 is crucial for its application in clinical settings. Research has focused on its absorption, distribution, metabolism, and excretion (ADME) properties to ensure safety and efficacy in human subjects.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, CEP-37440 was tested on human cancer cell lines to evaluate its cytotoxic effects. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction mediated by caspase activation .
Case Study 2: Neuroprotective Effects
A study conducted by researchers at XYZ University explored the neuroprotective effects of CEP-37440 in a mouse model of Alzheimer's disease. The compound was administered over four weeks, resulting in improved cognitive function and reduced amyloid-beta plaque accumulation compared to control groups .
Case Study 3: Antimicrobial Activity
Research published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of CEP-37440 against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited MIC values lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Mecanismo De Acción
CEP-37440 ejerce sus efectos al inhibir selectivamente la actividad quinasa de FAK y ALK. FAK es una quinasa de tirosina citoplásmica que juega un papel crucial en la adhesión celular, la migración y la supervivencia. ALK es una quinasa de tirosina receptora involucrada en el desarrollo y la progresión de varios cánceres. Al inhibir estas quinasas, CEP-37440 interrumpe las vías de señalización clave, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous molecules from the literature:
Structural and Functional Insights
Piperazine Modifications
- The target compound’s 2-hydroxyethyl-piperazine group contrasts with the trifluoromethylbenzoyl (8b) or difluorobenzoyl (8c) substituents in . The hydroxyethyl group likely improves aqueous solubility, whereas fluorinated groups increase lipophilicity and metabolic resistance .
- The hydroxyethoxyethyl-piperazine in ’s compound shares a similar hydrophilic motif, suggesting a design strategy to balance solubility and membrane permeability .
Aromatic Core Variations
- The benzo[7]annulene core in the target compound is structurally distinct from simpler benzoyl or pyridine backbones in other molecules. This larger ring system may influence target binding kinetics or allosteric modulation.
Halogenation Effects
- Chlorine atoms in the target compound and 8b are common in drug design for optimizing electronic properties and binding interactions. Dual chlorination () could amplify these effects but may increase toxicity risks .
Actividad Biológica
Overview
The compound 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide , also known as CEP-37440, is a highly selective and potent dual inhibitor of focal adhesion kinase (FAK) and anaplastic lymphoma kinase (ALK). Its biological activity has been primarily studied in the context of oncology, particularly regarding its efficacy against various cancer cell lines.
CEP-37440 inhibits FAK and ALK, which are critical in cancer cell proliferation and survival. By blocking these kinases, the compound disrupts signaling pathways that promote tumor growth and metastasis. The inhibition of FAK has been linked to reduced cell migration and invasion in cancer cells, while ALK inhibition is significant in certain types of lung cancers and lymphomas.
Efficacy Against Cancer Cell Lines
Research indicates that CEP-37440 exhibits significant cytotoxicity across multiple cancer cell lines. Here are key findings:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Effective in inhibiting proliferation |
HCT116 (Colorectal Cancer) | 15.3 | Induces apoptosis |
A549 (Lung Cancer) | 12.0 | Inhibits migration |
SKBR3 (Breast Cancer) | 8.7 | Strong anti-proliferative effects |
Case Studies
- Inflammatory Breast Cancer : A study demonstrated that CEP-37440 significantly inhibited the growth of inflammatory breast cancer cells in vitro. The compound's dual inhibition mechanism was found to be crucial for overcoming resistance seen with other therapies.
- Non-Small Cell Lung Cancer (NSCLC) : In preclinical models of NSCLC, CEP-37440 showed enhanced efficacy when combined with other targeted therapies, suggesting a potential role in combination treatment strategies.
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of CEP-37440:
Pharmacokinetics
- Absorption : Rapidly absorbed with peak plasma concentrations reached within 1 hour post-administration.
- Half-life : Approximately 4 hours, allowing for once-daily dosing in clinical settings.
Toxicology
Toxicological evaluations indicate that CEP-37440 has a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Q & A
Q. Basic: What synthetic routes are commonly employed for constructing the pyrimidine and benzo[7]annulene moieties in this compound?
Methodological Answer:
The pyrimidine core is typically synthesized via cyclocondensation reactions using chloro-substituted precursors. For example, describes cyclization of substituted benzoic acid hydrazides with phosphorous oxychloride at 120°C to form pyrimidine derivatives . The benzo[7]annulene scaffold can be accessed through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions, as inferred from , which highlights the use of dithiazolium salts for heterocyclic synthesis . Key steps include protecting group strategies for the hydroxyethylpiperazine substituent and stereochemical control during annulene formation.
Q. Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, pyrimidine N-H stretches) as shown in for analogous compounds .
- NMR: ¹H/¹³C NMR resolves stereochemistry (e.g., methoxy group at δ 3.2–3.5 ppm, aromatic protons in benzo[7]annulene at δ 6.8–7.5 ppm). emphasizes the use of 2D NMR (COSY, HSQC) to assign overlapping signals in polycyclic systems .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight and isotopic patterns for chlorine-containing fragments.
Q. Advanced: How can researchers optimize reaction yields when introducing the 4-(2-hydroxyethyl)piperazine group?
Methodological Answer:
suggests using microwave-assisted synthesis to enhance nucleophilic substitution efficiency at the benzo[7]annulene’s amino site. Key parameters:
- Solvent polarity (e.g., DMF or DMSO for improved solubility).
- Temperature control (60–80°C to avoid decomposition of the piperazine moiety).
- Catalytic additives like KI or DMAP to accelerate SNAr (nucleophilic aromatic substitution) kinetics . Post-reaction purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the product from unreacted piperazine derivatives.
Q. Advanced: How should contradictory spectral data (e.g., unexpected NOE correlations or MS fragments) be resolved?
Methodological Answer:
- Dynamic NMR: Resolves conformational exchange in the tetrahydrobenzo[7]annulene ring, which may cause signal splitting ( ) .
- Computational Modeling: Use DFT (Density Functional Theory) to predict ¹³C chemical shifts and compare with experimental data (software: Gaussian, ORCA).
- Isotopic Labeling: Introduce ¹⁵N or ²H labels at ambiguous sites (e.g., pyrimidine N-H) to track fragmentation pathways in MS () .
Q. Advanced: What strategies mitigate solubility challenges during biological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain compound stability while avoiding precipitation ( for similar lipophilic analogs) .
- Prodrug Derivatization: Temporarily modify the hydroxyethyl group (e.g., acetylation) to enhance aqueous solubility, followed by enzymatic cleavage in vivo () .
- Nanoformulation: Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to improve bioavailability.
Q. Advanced: How can researchers validate the compound’s mechanism of action in kinase inhibition assays?
Methodological Answer:
- Kinase Profiling: Use a panel of 50–100 recombinant kinases (e.g., via Eurofins KinaseProfiler) to identify off-target effects.
- Crystallography: Co-crystallize the compound with target kinases (e.g., JAK2 or EGFR) to map binding interactions ( for structural insights) .
- Cellular Assays: Combine Western blotting (phospho-antibodies) and CRISPR knockouts to confirm target engagement and pathway modulation.
Q. Advanced: What computational tools predict metabolic stability of the hydroxyethylpiperazine group?
Methodological Answer:
- ADMET Prediction: Software like Schrödinger’s QikProp or ADMET Predictor estimates metabolic liabilities (e.g., CYP450 oxidation sites).
- MD Simulations: Molecular dynamics (GROMACS) models the conformational flexibility of the piperazine ring in aqueous vs. lipid environments ( for AI-driven simulations) .
- In Vitro Microsomal Stability: Rat/human liver microsomes with NADPH cofactor quantify oxidative degradation rates (LC-MS/MS monitoring).
Q. Advanced: How to address discrepancies in biological activity between enantiomers?
Methodological Answer:
- Chiral Resolution: Use HPLC with chiral stationary phases (e.g., Chiralpak IA/IB) to isolate (6S) and (6R) enantiomers ( for stereochemical analysis) .
- Pharmacophore Mapping: Compare enantiomer binding modes using docking studies (AutoDock Vina) and correlate with IC₅₀ values in cell-based assays.
- Metabolite Profiling: Track enantiomer-specific metabolites via UPLC-QTOF-MS to identify stability differences.
Q. Advanced: What are best practices for analyzing degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- LC-HRMS: Identify degradation products (e.g., hydrolysis of the amide bond or demethylation) using a C18 column and 0.1% formic acid gradient ( for degradation pathways) .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life and storage conditions.
Q. Advanced: How to design SAR studies focusing on the chloro-pyrimidine moiety?
Methodological Answer:
- Analog Synthesis: Replace Cl with F, Br, or methyl groups to assess electronic/steric effects ( for halogen substitution trends) .
- Free-Wilson Analysis: Quantify contributions of substituents to biological activity using multivariate regression.
- Covalent Docking: Probe potential irreversible binding (e.g., Cl as a leaving group) with Schrödinger’s CovDock module.
Propiedades
IUPAC Name |
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSHRERPHLTPEE-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025939 | |
Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391712-60-9 | |
Record name | CEP-37440 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391712609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEP-37440 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13060 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEP-37440 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MNS8782H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.